molecular formula C16H15Br2N3O B11549188 2-[(3-Bromophenyl)amino]-N'-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide

2-[(3-Bromophenyl)amino]-N'-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide

Cat. No.: B11549188
M. Wt: 425.12 g/mol
InChI Key: CDECBZLUVMTCRQ-RGVLZGJSSA-N
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Description

2-[(3-Bromophenyl)amino]-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide is an organic compound that features a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)amino]-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide typically involves the reaction of 3-bromoaniline with 4-bromoacetophenone in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)amino]-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-[(3-Bromophenyl)amino]-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)amino]-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(3-bromophenyl)benzamide
  • N-(4-Bromophenyl)-2-(2-thienylmethylene)hydrazino)acetyl)amino)benzamide
  • N-(4-Bromophenyl)-2-(3-nitrobenzylidene)hydrazino)oxo)ac)amino)benzamide

Uniqueness

2-[(3-Bromophenyl)amino]-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of bromine atoms and the hydrazide functional group make it a versatile compound for various applications .

Properties

Molecular Formula

C16H15Br2N3O

Molecular Weight

425.12 g/mol

IUPAC Name

2-(3-bromoanilino)-N-[(E)-1-(4-bromophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C16H15Br2N3O/c1-11(12-5-7-13(17)8-6-12)20-21-16(22)10-19-15-4-2-3-14(18)9-15/h2-9,19H,10H2,1H3,(H,21,22)/b20-11+

InChI Key

CDECBZLUVMTCRQ-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC1=CC(=CC=C1)Br)/C2=CC=C(C=C2)Br

Canonical SMILES

CC(=NNC(=O)CNC1=CC(=CC=C1)Br)C2=CC=C(C=C2)Br

Origin of Product

United States

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